molecular formula C18H14N8O9S B5221939 N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide

Cat. No.: B5221939
M. Wt: 518.4 g/mol
InChI Key: HZXCJLFYISBYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a pyrimidine ring substituted with methoxy groups, a benzoxadiazole ring with nitro groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and benzoxadiazole intermediates, followed by their coupling through amination and sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, automated reaction monitoring, and purification techniques like crystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups on the benzoxadiazole ring can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, leading to antimicrobial effects. The nitro groups may also contribute to its reactivity and potential cytotoxicity in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Dapsone: Another sulfonamide used in the treatment of leprosy and dermatitis herpetiformis.

    Nitrofurantoin: A nitrofuran derivative with antimicrobial activity.

Uniqueness

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide is unique due to its combination of a pyrimidine ring, benzoxadiazole ring, and sulfonamide group, which imparts a distinct set of chemical properties and potential applications. Its complex structure allows for diverse reactivity and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O9S/c1-33-14-8-13(20-18(21-14)34-2)24-36(31,32)10-5-3-9(4-6-10)19-15-11(25(27)28)7-12(26(29)30)16-17(15)23-35-22-16/h3-8,19H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCJLFYISBYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=NON=C34)[N+](=O)[O-])[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.